2-Amino-4-hydroxyethylaminoanisole sulfate

説明

2-Amino-4-hydroxyethylaminoanisole sulfate is a chemical compound used as a coupling agent in oxidative hair dye formulations. It is a derivative of anisole and is utilized for its ability to react with other components in hair dye to produce the desired color. The safety of this compound has been assessed, and it has been deemed safe for use in oxidative hair dye formulations, provided that it is not used in products where N-nitroso compounds may be formed, which could pose a health risk .

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxyindoline and 4-aminoindoline, involves heating 2-(2,6-diaminophenyl)ethanol in aqueous phosphoric or sulfuric acid. These compounds are then dehydrogenated under reflux in 1,4-dimethylbenzene over palladium on charcoal to yield 4-hydroxy- and 4-aminoindoles, respectively . Although the synthesis of this compound is not explicitly detailed in the provided papers, similar synthetic routes involving heating and dehydrogenation may be applicable.

Molecular Structure Analysis

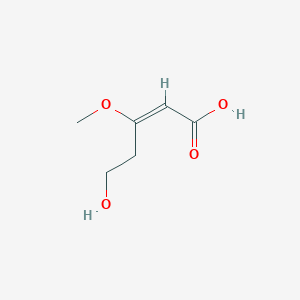

The molecular structure of this compound is not directly analyzed in the provided papers. However, its structure can be inferred to contain an anisole backbone with amino and hydroxyethylamino substituents, which are functional groups known to participate in chemical reactions during the hair dyeing process .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily occur in the context of hair dyeing, where it acts as a coupling agent. The compound reacts with other dye precursors in the presence of an oxidizing agent to form the final dye molecule that imparts color to hair. The specific chemical reactions and mechanisms are proprietary to the manufacturers of hair dyes and are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively discussed in the provided papers. However, it is known to be used in cosmetic formulations, which implies that it has suitable solubility and stability characteristics for such applications. The compound's safety as used in cosmetics has been reviewed, suggesting that it has been evaluated for properties such as toxicity, carcinogenicity, and potential for causing adverse reactions .

Relevant Case Studies

A significant case study involving a related compound, 2,4-diaminoanisole sulfate, demonstrated that it was carcinogenic in both rats and mice when administered in their diet. The study found increased incidences of malignant tumors of the skin, associated glands, and thyroid in both sexes of the animals tested . Another study specifically on 2,4-diaminoanisole sulfate reported thyroid neoplasms and pigmentation in thyroid glands of F344 rats exposed to the compound, with a dose-related increase in the amount of pigment observed . These findings raise concerns about the safety of structurally similar compounds and underscore the importance of thorough safety assessments for chemicals like this compound .

科学的研究の応用

Cosmetic and Hair Dye Industry

2-Amino-4-hydroxyethylaminoanisole sulfate is primarily known for its application in the cosmetic industry, particularly as a coupling agent in oxidative hair dye formulations. The safety of this compound and its salt form has been reviewed extensively, taking into consideration both animal and human data. The Cosmetic Ingredient Review Expert Panel concluded that these compounds are safe for use in oxidative hair dye formulations. However, it's crucial to note that they should not be used in cosmetic products where N-nitroso compounds may form, indicating a potential for specific chemical reactions that could lead to safety concerns (Burnett et al., 2013).

Potential Safety and Carcinogenic Concerns

While not directly linked to the specific compound this compound, related compounds such as 2,4-Diaminoanisole sulfate have been used as components in permanent hair and fur dye formulations. There's a highlighted concern regarding the potential human exposure to these compounds through dermal contact and inhalation. It is considered to be reasonably anticipated as a human carcinogen, suggesting the need for cautious handling and further research into its safety profile and potential risks (Report on carcinogens: carcinogen profiles, 2020).

作用機序

In permanent hair dye products, 2-Amino-4-hydroxyethylaminoanisole sulfate enters the hair where it reacts with other compounds to form the dye compound that colors the hair . The exact color obtained will depend on the other ingredients that are used in the hair dye preparation and the starting color of the hair .

特性

IUPAC Name |

2-(3-amino-4-methoxyanilino)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHLYFOWAINYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892455 | |

| Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)amino]-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83763-48-8 | |

| Record name | 2-Amino-4-[(2-hydroxyethyl)amino]anisole sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)amino]-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ammonio-4-methoxyphenyl)(2-hydroxyethyl)ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-HYDROXYETHYLAMINOANISOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM91A54Z8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-Amino-4-hydroxyethylaminoanisole sulfate and what safety concerns have been raised?

A: this compound is primarily used as a coupling agent in oxidative hair dyes. [, ] While generally considered safe for this purpose, it has been identified as a potential allergen that can cause contact dermatitis in some individuals. [] Additionally, there are concerns regarding its potential to form N-nitroso compounds, which are known carcinogens, under certain conditions. []

Q2: What makes this compound a suitable coupling agent in hair dyes?

A2: Although the provided abstracts do not delve into the specific chemical mechanisms of how this compound functions as a coupling agent, its structure suggests it can participate in oxidation and coupling reactions typical of permanent hair dyes. These reactions involve the interaction of this compound with other dye intermediates in the presence of an oxidizing agent to create larger, colored molecules that bind to hair proteins.

Q3: Are there any regulatory efforts focusing on this compound?

A: Yes, the safety of this compound is being reviewed by regulatory bodies. One abstract mentions COLIPA (now Cosmetics Europe), a European trade association representing the cosmetics industry. [] Their involvement suggests an ongoing assessment of this compound's safety profile and its use in cosmetic products within a regulatory framework.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)